4-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1H-quinolin-2-one
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Overview
Description
4-[4-[3-(Trifluoromethyl)phenyl]piperazine-1-carbonyl]-1H-quinolin-2-one is a member of quinolines. It has a role as an anticoronaviral agent.
Scientific Research Applications
Antimicrobial and Antifungal Agents
Research has synthesized derivatives involving 4-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1H-quinolin-2-one, demonstrating their potential as antimicrobial agents. Studies by Patel et al. (2012) and Patel et al. (2007) revealed compounds with significant antimicrobial activity against various bacterial and fungal strains, suggesting their use in combating infections (Patel, R. V. Patel, Kumari, & Patel, 2012); (Patel, Patel, & Chauhan, 2007).
Synthesis and Structural Analysis
A variety of compounds incorporating this quinolone structure have been synthesized and structurally analyzed. Fathalla and Pazdera (2017) focused on synthesizing piperazine-substituted quinolones, providing insights into their potential applications in various fields of chemistry and pharmacology (Fathalla & Pazdera, 2017).
Anticancer Properties
There is evidence suggesting the potential anticancer properties of compounds derived from this quinolone. Parveen et al. (2017) synthesized derivatives that exhibited significant anti-proliferative activities against human breast cancer cell lines, highlighting the compound's potential in cancer treatment (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Fluorescent Probe Development
A study by He Lin-ya (2014) focused on creating a novel thiopiperazine fluorescent probe based on this compound, indicating its use in chemical analysis and potential biological applications (He Lin-ya, 2014).
Antimalarial Activity
Compounds derived from this quinolone have been synthesized and tested for their antimalarial properties. Kgokong et al. (2008) found that some derivatives exhibit higher activity against chloroquine-resistant strains of Plasmodium, suggesting their use as antimalarial drugs (Kgokong, Matsabisa, Smithand, & Breytenbach, 2008).
properties
Product Name |
4-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1H-quinolin-2-one |
---|---|
Molecular Formula |
C21H18F3N3O2 |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
4-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C21H18F3N3O2/c22-21(23,24)14-4-3-5-15(12-14)26-8-10-27(11-9-26)20(29)17-13-19(28)25-18-7-2-1-6-16(17)18/h1-7,12-13H,8-11H2,(H,25,28) |
InChI Key |
NKHDYQSOEVSMNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC(=O)NC4=CC=CC=C43 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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